N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The compound is officially designated as this compound, reflecting its structural composition of a benzoxadiazole ring system substituted with a nitro group at the 4-position and an N-benzyl amine group at the 5-position. The Chemical Abstracts Service registry number 306934-83-8 provides unique identification for this compound in chemical databases and literature.
The molecular formula C₁₃H₁₀N₄O₃ indicates the presence of thirteen carbon atoms, ten hydrogen atoms, four nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 270.24 grams per mole. Alternative nomenclature includes N-Benzyl-4-nitrobenzo[c]oxadiazol-5-amine, which emphasizes the fused ring system characteristic of this heterocyclic structure. The systematic naming convention follows the benzoxadiazole numbering system where the oxygen atom occupies position 1, and nitrogen atoms are located at positions 2 and 3 of the five-membered heterocyclic ring.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 306934-83-8 | |
| Molecular Formula | C₁₃H₁₀N₄O₃ | |
| Molecular Weight | 270.24 g/mol | |
| InChI Key | HINIVJQEMAJGJZ-UHFFFAOYSA-N |
The compound's identification system extends to various database entries, including ChEMBL identification number CHEMBL2311969 and DSSTox Substance identifier DTXSID00427758. These identifiers facilitate cross-referencing across multiple chemical databases and research publications. The Simplified Molecular Input Line Entry System representation C1=CC=C(C=C1)CNC2=C(C3=NON=C3C=C2)N+[O-] provides a linear notation for computational applications and database searches.
Properties
IUPAC Name |
N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-17(19)13-11(7-6-10-12(13)16-20-15-10)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINIVJQEMAJGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C3=NON=C3C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427758 | |
| Record name | N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-83-8 | |
| Record name | N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-nitro-2,1,3-benzoxadiazol-5-amine
This intermediate is typically prepared by nitration of 2,1,3-benzoxadiazole derivatives followed by amination at the 5-position. The nitration introduces the nitro group at the 4-position, while the amination can be achieved via nucleophilic substitution using ammonia or primary amines under controlled conditions.
N-Benzylation of 4-nitro-2,1,3-benzoxadiazol-5-amine
The benzylation step involves reacting the amine intermediate with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
| Reagent | Amount | Solvent | Base | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 4-nitro-2,1,3-benzoxadiazol-5-amine | 1 equiv | THF or DMF | NaOH or K2CO3 | 20-40 °C | 12-24 hours | 60-75 |
| Benzyl bromide | 1.1 equiv |
The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC). The product is then isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Research Findings and Characterization Data
While direct literature specifically on this compound preparation is limited, analogous compounds such as N-benzylbenzenesulfonamides have been synthesized using similar nucleophilic substitution and benzylation strategies, providing a reliable framework for this compound's preparation.
Analogous Synthesis Example: N-Benzyl-4-methylbenzenesulfonamide Derivatives
- Two-step synthesis: First, 4-methylbenzenesulfonyl chloride reacts with a primary amine to form the sulfonamide, followed by benzylation with benzyl bromide in the presence of sodium hydroxide.
- Reaction conditions: Room temperature, THF solvent, 24-hour reaction times.
- Yields: Approximately 67-73%.
- Characterization: Confirmed by ^1H NMR, ^13C NMR, and HRMS.
This method's success supports the analogous preparation of this compound by substituting the sulfonamide intermediate with the benzoxadiazol-5-amine derivative.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Formation of amine intermediate | Nitration of benzoxadiazole, amination with NH3 or amines | Introduces nitro and amine groups at positions 4 and 5 | Variable | Requires controlled nitration conditions |
| 2. N-Benzylation | Benzyl bromide, NaOH or K2CO3, THF or DMF, room temp | Nucleophilic substitution on amine nitrogen | 60-75 | Reaction monitored by TLC, purified by recrystallization |
Notes on Optimization and Environmental Considerations
- Solvent choice: Use of environmentally benign solvents such as THF is preferred.
- Base selection: Mild bases like potassium carbonate are favored to minimize side reactions.
- Reaction monitoring: TLC and NMR spectroscopy are essential for tracking reaction progress and confirming product formation.
- Purification: Recrystallization is the preferred method to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields N-benzyl-4-amino-2,1,3-benzoxadiazol-5-amine, while substitution reactions can introduce various functional groups into the benzyl position.
Scientific Research Applications
Table 1: Synthetic Routes
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Nitration | Nitric Acid | Low temperature |
| 2 | Cyclization | Base | Heat under reflux |
| 3 | Coupling | Palladium catalyst | Anhydrous conditions |
Medicinal Chemistry
N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine has been explored for its potential as an anticancer agent. Research indicates that derivatives of benzoxadiazole can inhibit glutathione S-transferases (GSTs), which are implicated in drug resistance in cancer therapies. A study demonstrated that certain derivatives exhibited cytotoxic effects on leukemic cell lines by triggering apoptosis through the activation of the JNK/c-Jun pathway .
Case Study: Cytotoxic Effects on Cancer Cells
- Objective : To evaluate the cytotoxicity of N-benzyl derivatives on cancer cell lines.
- Method : Treatment of K562 and CCRF-CEM cells with varying concentrations of N-benzyl derivatives.
- Results : Significant reduction in cell viability was observed at lower concentrations, indicating potential as an anticancer therapeutic .
Biological Imaging
The compound's fluorescence properties make it suitable for use as a fluorescent probe in biological imaging. Its ability to selectively bind to specific biomolecules allows researchers to visualize cellular processes in real-time.
Case Study: Use as a Fluorescent Probe
- Objective : To assess the effectiveness of this compound in biological imaging.
- Method : Application in fluorescence microscopy to track cellular interactions.
- Results : Enhanced contrast and resolution in imaging compared to traditional methods.
Environmental Monitoring
Due to its reactivity and fluorescence characteristics, this compound can be utilized in environmental monitoring as a sensor for detecting pollutants or hazardous substances.
Table 2: Comparison of Benzoxadiazole Derivatives
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 7-Nitro-2,1,3-benzoxadiazole | Nitro group at position 7 | Anticancer properties |
| 4-Chloro-N-isopropyl-4-nitrobenzoxadiazole | Chlorine substitution | Enhanced reactivity |
| N-benzyl-4-nitrobenzoxadiazol | Benzyl substitution | Unique reactivity profile |
Mechanism of Action
The mechanism by which N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine exerts its effects depends on its specific application. In biological systems, its fluorescent properties allow it to interact with cellular components, providing valuable information about cellular processes. The compound may also interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The benzoxadiazole scaffold allows for diverse substitutions, influencing physical, chemical, and biological properties. Key analogues include:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| N-Benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine | 306934-83-8 | C₁₃H₉ClN₄O₃ | 304.69 | 135–137 | Benzyl, nitro, Cl (position 7) |
| 7-Chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine | 257932-06-2 | C₁₀H₁₁ClN₄O₃ | 270.68 | Not reported | Diethylamine, nitro, Cl (position 7) |
| 4-Nitro-2,1,3-benzoxadiazol-5-amine | 18333-71-6 | C₆H₄N₄O₃ | 180.12 | Not reported | Unsubstituted amine, nitro |
| N-(3-Chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | Not available | C₁₂H₆ClFN₄O₃ | 308.65 | Not reported | 3-Chloro-5-fluorophenyl, nitro |
Key Observations :
- Halogen Influence : Chloro and fluoro substituents (e.g., in CAS 257932-06-2 and C₁₂H₆ClFN₄O₃) enhance electron-withdrawing effects, which may stabilize the nitro group and influence reactivity .
- Base Compound : The simplest analogue, 4-nitro-2,1,3-benzoxadiazol-5-amine (CAS 18333-71-6), lacks complex substitutions, making it a precursor for more elaborate derivatives .
Biological Activity
N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Overview of the Compound
This compound features a benzoxadiazole moiety that is known for its unique electronic properties and fluorescence characteristics. This compound is characterized by the presence of a nitro group and an amine functional group, which contribute to its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown potential against various bacterial strains. Its derivatives have been investigated for their efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, although detailed mechanisms remain to be fully elucidated .
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The nitro group can participate in redox reactions, influencing oxidative stress levels within cells. The benzoxadiazole ring may interact with various enzymes and proteins, modulating their activity .
- Cellular Uptake : Studies suggest that the compound's lipophilicity may enhance its cellular uptake, facilitating its interaction with intracellular targets .
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of this compound against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined to assess its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
These results indicate that the compound possesses significant antimicrobial potential .
Anticancer Activity
In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF7 | 30 | Cell cycle arrest at G2/M phase |
These findings suggest a promising role for this compound in cancer therapy .
Case Studies
Several case studies have explored the biological activities of similar compounds within the benzoxadiazole family. For instance:
- Case Study on Antimicrobial Resistance : A derivative of this compound was tested against antibiotic-resistant strains of E. coli. Results indicated that the compound retained efficacy even against resistant strains due to its unique mechanism involving membrane disruption .
- Case Study on Cancer Treatment : In vivo studies using mouse models demonstrated that treatment with this compound led to significant tumor reduction compared to control groups. The study emphasized the need for further exploration into dosage optimization and long-term effects .
Q & A
Q. How are degradation products identified and quantified in environmental or metabolic studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
